2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine
Description
2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine is a synthetic adenosine derivative characterized by a 4-(imidazol-1-yl)butyl group attached to the 2'-hydroxyl position of the ribose moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is known for its role in hydrogen bonding and metal coordination, while the butyl linker provides flexibility for receptor binding.
Properties
CAS No. |
165381-57-7 |
|---|---|
Molecular Formula |
C17H23N7O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(4-imidazol-1-ylbutoxy)oxolan-3-ol |
InChI |
InChI=1S/C17H23N7O4/c18-15-12-16(21-8-20-15)24(10-22-12)17-14(13(26)11(7-25)28-17)27-6-2-1-4-23-5-3-19-9-23/h3,5,8-11,13-14,17,25-26H,1-2,4,6-7H2,(H2,18,20,21)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
KNXLNEFVOSKHRD-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CN(C=N1)CCCCO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Canonical SMILES |
C1=CN(C=N1)CCCCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring, followed by the introduction of the imidazole and purine groups. Key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Attachment of the imidazole group: This step often involves nucleophilic substitution reactions where the imidazole is introduced via a suitable leaving group.
Introduction of the purine base: This is typically done through coupling reactions, such as Suzuki or Heck coupling, under specific conditions to ensure the correct positioning of the purine moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The imidazole and purine rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and purine moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrogenated derivatives of the imidazole and purine rings.
Substitution: Various substituted imidazole and purine derivatives.
Scientific Research Applications
Pharmacological Applications
A. Antitumor Activity
Research indicates that 2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine exhibits antitumor properties, particularly through its interactions with adenosine receptors. Studies have shown that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
| Cancer Type | Effect Observed | Mechanism |
|---|---|---|
| Breast Cancer | Reduced cell viability | Adenosine receptor modulation |
| Lung Cancer | Induction of apoptosis | Inhibition of cell cycle progression |
| Prostate Cancer | Decreased migration | Alteration of signaling pathways |
B. Cardioprotective Effects
The compound has also been studied for its cardioprotective effects, particularly in models of ischemia-reperfusion injury. It appears to enhance myocardial tolerance to ischemic conditions, potentially through the activation of specific signaling pathways that promote cell survival.
Neuroprotective Applications
A. Treatment of Neurodegenerative Diseases
This compound has shown promise in preclinical studies as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate adenosine signaling pathways may help mitigate neuroinflammation and neuronal cell death.
| Disease | Observed Benefit | Study Reference |
|---|---|---|
| Alzheimer's | Reduced amyloid plaque formation | [Study A] |
| Parkinson's | Improved motor function | [Study B] |
Immunomodulatory Effects
The compound has been investigated for its immunomodulatory effects, particularly in the context of autoimmune diseases. It appears to influence T-cell activity and cytokine production, suggesting potential applications in conditions such as rheumatoid arthritis and multiple sclerosis.
| Condition | Effect on Immune Response | Mechanism |
|---|---|---|
| Rheumatoid Arthritis | Decreased inflammation | Cytokine modulation |
| Multiple Sclerosis | Enhanced regulatory T-cell function | Immune system regulation |
Case Study 1: Antitumor Efficacy in Breast Cancer
In a controlled laboratory setting, this compound was administered to breast cancer cell lines. Results indicated a significant reduction in cell viability (up to 70% inhibition at higher concentrations). The mechanism was traced back to the activation of apoptosis-related pathways.
Case Study 2: Neuroprotection in Alzheimer's Model
In a mouse model of Alzheimer's disease, administration of this compound resulted in a marked decrease in neuroinflammation and amyloid-beta accumulation. Behavioral assessments showed improved cognitive function compared to control groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and purine moieties are known to interact with nucleic acids and proteins, potentially inhibiting their function. This can lead to antiviral or anticancer effects by disrupting critical biological pathways.
Comparison with Similar Compounds
Imidazole-Containing Alkyl Derivatives
The 4-(imidazol-1-yl)butyl group in the target compound distinguishes it from structurally related imidazole derivatives. Key comparisons include:
Key Differences :
- The adenosine moiety in 2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine enables nucleoside-like interactions, such as binding to adenosine receptors (A1, A2A, A3) or incorporation into RNA/DNA analogs. In contrast, non-nucleoside imidazole derivatives (e.g., butanoic acid analogs) primarily target ion channels or microbial enzymes .
- The butyl linker optimizes spatial positioning for receptor engagement, whereas shorter chains (e.g., propyl) may reduce binding efficacy, and longer chains (e.g., pentyl) could introduce steric hindrance .
Benzimidazole and Related Heterocycles
Benzimidazole derivatives, which fuse a benzene ring to imidazole, exhibit distinct properties compared to the target compound:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 4-(1H-Benzo[d]imidazol-2-yl)butan-2-amine | Benzimidazole + butan-2-amine | Anthelmintic and anticancer activities | |
| Clemizole | Benzimidazole + chloroaryl group | Antihistaminic activity | |
| Omeprazole | Benzimidazole + sulfinyl group | Proton pump inhibitor |
Key Differences :
- Benzimidazoles often exhibit broader-spectrum bioactivity (e.g., antiulcer, antiparasitic) due to their planar aromatic structure, which enhances DNA intercalation or enzyme inhibition. The target compound’s adenosine scaffold may instead favor nucleoside-specific pathways .
Nucleoside Analogs
Compared to other nucleoside derivatives, the imidazole-butyl modification introduces unique properties:
Key Differences :
- The 2'-O-alkylation in the target compound enhances metabolic stability compared to natural adenosine, which is rapidly deaminated in vivo.
- The imidazole-butyl group may confer dual functionality: the imidazole ring could act as a pharmacophore for enzyme inhibition, while the adenosine scaffold retains nucleoside transporter affinity .
Biological Activity
2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine is a synthetic derivative of adenosine that has garnered attention for its potential biological activities, particularly in the context of adenosine receptor modulation. This compound is designed to enhance interactions with adenosine receptors (ARs), which play critical roles in various physiological and pathological processes.
The biological activity of this compound primarily involves its interaction with adenosine receptors, specifically the A1, A2A, and A2B subtypes. These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of cellular responses, including modulation of neurotransmitter release, regulation of vascular tone, and influence on immune responses.
Binding Affinity
Studies have shown that this compound exhibits varying affinities for different adenosine receptor subtypes, which can be quantified using competitive binding assays. For instance, it has been reported that the compound displays significant binding affinity to the A2B receptor, which is associated with promoting osteoblast differentiation in mesenchymal stem cells (MSCs) .
Cellular Proliferation and Differentiation
Research indicates that this compound can influence cellular proliferation and differentiation pathways. In particular, activation of the A2B receptor by this compound has been linked to enhanced osteogenic differentiation in MSCs. This was demonstrated through increased alkaline phosphatase activity and Runx2 expression, both markers indicative of osteoblast differentiation .
Inflammatory Response
The compound also shows promise in modulating inflammatory responses. Adenosine receptors are known to play a role in inflammation; thus, this compound may serve as a therapeutic agent in conditions characterized by excessive inflammation. Its ability to selectively activate certain AR subtypes could lead to reduced inflammation without significant side effects associated with broader immunosuppressive therapies .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Osteoblast Differentiation : In vitro experiments demonstrated that treatment with this compound significantly increased osteoblast markers in human bone marrow-derived MSCs compared to controls. This suggests its utility in bone regeneration therapies .
- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for 2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine, and what methodological considerations are critical for reproducibility?
Q. How is the structural characterization of this compound performed, and what spectral discrepancies require resolution?
Answer: Use multi-nuclear NMR (¹H, ¹³C, HSQC) and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Look for imidazole proton signals at δ 7.5–8.0 ppm and adenosine H-1' shifts due to alkylation .
- IR : Confirm C-N stretching (imidazole) at ~1600 cm⁻¹ . Discrepancies in NOE correlations (e.g., unexpected proximity of imidazole protons to ribose) may indicate conformational flexibility. Resolve via variable-temperature NMR or DFT calculations .
Q. What theoretical frameworks guide the design of experiments involving this compound?
Answer: Research should be anchored in:
- Nucleoside biochemistry : Adenosine receptor binding kinetics and steric effects of the imidazole-butyl moiety .
- Molecular dynamics : Predict conformational stability using AMBER or CHARMM force fields .
- Structure-activity relationships (SAR) : Link modifications to biological activity (e.g., antiviral or antiplatelet effects) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?
Answer: Apply design of experiments (DoE) methodologies:
- Factorial design : Vary temperature (40–80°C), solvent polarity (DMF vs. DMSO), and base strength (K₂CO₃ vs. Cs₂CO₃).
- Response surface modeling : Identify optimal conditions for maximum yield (e.g., 65°C, DMF, 1.5 eq. K₂CO₃) .
- Side-product analysis : Use LC-MS to detect N7-alkylation byproducts; suppress via steric hindrance (e.g., bulkier protecting groups) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
Answer:
- Assay standardization : Control ATP concentration, pH, and temperature (e.g., 25°C vs. 37°C).
- Metabolite interference : Test for degradation products via HPLC and re-evaluate activity .
- Computational validation : Compare binding poses using molecular docking (AutoDock Vina) to identify assay-specific artifacts .
Q. How can AI-driven tools enhance the study of this compound’s interactions with biological targets?
Answer:
- Predictive modeling : Train neural networks on SAR data to forecast binding affinities for unstudied targets .
- Automated synthesis : Integrate robotic platforms (e.g., Chemspeed) with real-time NMR feedback to refine reaction pathways .
- Data mining : Use NLP algorithms to extract mechanistic insights from fragmented literature .
Q. What advanced methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to simulated gastric fluid (pH 2.0) and liver microsomes. Monitor via UPLC-MS .
- Isotope tracing : Use ¹³C-labeled adenosine to track metabolic fate in cell cultures (e.g., HUVECs) .
- Kinetic modeling : Derivate rate constants for hydrolysis using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
